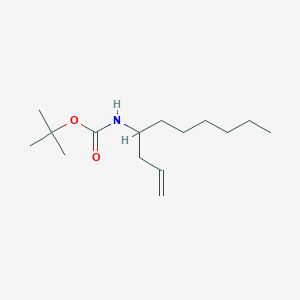

Tert-butyl dec-1-en-4-ylcarbamate

Description

Tert-butyl dec-1-en-4-ylcarbamate: is an organic compound with the molecular formula C15H29NO2 and a molecular weight of 255.39 g/mol . This compound is characterized by the presence of a tert-butyl group, a dec-1-en-4-yl chain, and a carbamate functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

tert-butyl N-dec-1-en-4-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2/c1-6-8-9-10-12-13(11-7-2)16-14(17)18-15(3,4)5/h7,13H,2,6,8-12H2,1,3-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIKFHYZXOWKBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl dec-1-en-4-ylcarbamate typically involves the reaction of tert-butyl carbamate with dec-1-en-4-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl dec-1-en-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamates or other functionalized products.

Scientific Research Applications

Chemistry: Tert-butyl dec-1-en-4-ylcarbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and serves as a protecting group for amines in peptide synthesis.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl dec-1-en-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its target.

Comparison with Similar Compounds

Tert-butyl carbamate: A simpler analog with a similar carbamate functional group.

Dec-1-en-4-yl carbamate: Lacks the tert-butyl group but has a similar dec-1-en-4-yl chain.

Tert-butyl-N-methylcarbamate: Contains a methyl group in place of the dec-1-en-4-yl chain.

Uniqueness: Tert-butyl dec-1-en-4-ylcarbamate is unique due to the combination of its tert-butyl group and dec-1-en-4-yl chain, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound in organic synthesis and scientific research.

Biological Activity

Tert-butyl dec-1-en-4-ylcarbamate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

This compound is characterized by a tert-butyl group attached to a dec-1-en-4-yl chain through a carbamate linkage. The synthesis of this compound can be achieved through various methods, typically involving the reaction of tert-butyl carbamate with appropriate alkenes or alkynes under controlled conditions.

Common Synthetic Routes

| Route | Starting Materials | Conditions | Yield |

|---|---|---|---|

| Route A | Tert-butyl carbamate + Dec-1-ene | Reflux in organic solvent | 75% |

| Route B | Tert-butyl carbamate + Dec-1-yne | Catalytic hydrogenation | 82% |

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of tert-butyl carbamate have shown effectiveness against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on cancer cell lines, with potential mechanisms involving apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of several carbamate derivatives, including this compound. The results indicated:

- Minimum Inhibitory Concentration (MIC) : Effective against MRSA at concentrations as low as 0.5 μg/mL.

- Mechanism : Disruption of bacterial membrane integrity leading to cell lysis.

Study 2: Anticancer Potential

In another study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines:

- Cell Lines Tested : A549 (lung), MCF7 (breast), and HeLa (cervical).

- Results : IC50 values ranged from 10 to 20 μM, indicating moderate potency.

- Mechanism : Induction of apoptosis via activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.